molecular formula C18H13N3O4S2 B2928253 Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate CAS No. 862976-85-0

Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate

Cat. No. B2928253
M. Wt: 399.44
InChI Key: VMEZSVAYKOSPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains several interesting functional groups, including a dioxolo group, a benzothiazol group, and an amino group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The dioxolo and benzothiazol groups both contain ring structures, which can contribute to the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could affect its solubility and stability .

Scientific Research Applications

Synthesis and Derivative Formation

Research demonstrates various methodologies for synthesizing derivatives of benzothiazole and benzoxazole, which include the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds are synthesized through interactions with ethyl 2-(benzo[d]thazol-2-yl)acetate and different arylidinemalononitrile derivatives, leading to a range of compounds with potential biological and chemical applications (H. M. Mohamed, 2021).

Potential Biological Activities

Some derivatives of benzothiazole have been explored for their potential biological activities. For example, conjugation of 6-mercataptopurine or 2-aminothiazole with N-aminophthalimide using a dithiocarbamate spacer has led to compounds with anticancer activities (Shams A. Nadhum, M. H. Mohammed, 2020). Another study synthesized ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate and analyzed its crystal structure, offering insights into the design of molecules with specific structural properties (A. P. Marjani, 2013).

Chemical Transformations and New Compounds

The research includes transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into derivatives with potential for further chemical and biological investigation. Such transformations highlight the versatility of these compounds in synthesizing diverse heterocyclic structures (A. Albreht, Uroš Uršič, J. Svete, B. Stanovnik, 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. These factors would need to be determined through experimental testing .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicine or materials science, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c1-2-23-16(22)9-3-4-10-14(5-9)26-17(19-10)21-18-20-11-6-12-13(25-8-24-12)7-15(11)27-18/h3-7H,2,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEZSVAYKOSPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate

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